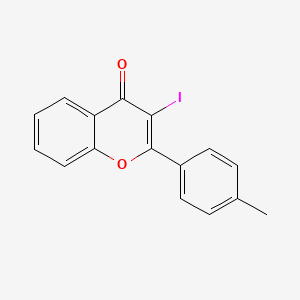

3-Iodo-2-p-tolylchromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11IO2 |

|---|---|

Molecular Weight |

362.16 g/mol |

IUPAC Name |

3-iodo-2-(4-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H11IO2/c1-10-6-8-11(9-7-10)16-14(17)15(18)12-4-2-3-5-13(12)19-16/h2-9H,1H3 |

InChI Key |

STUGIDBUPQTKLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Iodo 2 P Tolylchromen 4 One

Versatility of the 3-Iodo Moiety in Organic Transformations

The iodine atom at the C3 position of the chromone (B188151) ring is an excellent leaving group, making it an ideal substrate for a multitude of organic transformations. Its high reactivity in transition metal-catalyzed reactions, especially those involving palladium and copper, allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity has established 3-iodochromones as valuable building blocks in the synthesis of complex polyheterocyclic compounds and other functionalized molecules. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov The 3-iodo-2-p-tolylchromen-4-one scaffold is an excellent electrophilic partner in these transformations due to the reactive C-I bond. The order of reactivity for aryl halides in these couplings is typically I > Br > OTf >> Cl. libretexts.org This high reactivity allows for transformations to occur under mild conditions, making 3-iodochromones versatile precursors for a wide range of derivatives. nih.gov

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diethylamine). wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of various functional groups. wikipedia.org

The general mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the 3-iodo-2-p-tolylchromen-4-one to a Pd(0) species occurs, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the 3-alkynyl-2-p-tolylchromen-4-one product. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst / Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N / THF | Anhydrous/Anaerobic | Room Temp. - 65°C | wikipedia.orgorganic-chemistry.org |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. | libretexts.org |

This table represents general conditions for Sonogashira couplings of aryl iodides, which are applicable to 3-iodo-2-p-tolylchromen-4-one.

The Sonogashira reaction has been instrumental in synthesizing a variety of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org Applying this methodology to 3-iodo-2-p-tolylchromen-4-one allows for the introduction of diverse alkyne-containing moieties at the C3 position, significantly expanding the molecular diversity of the chromone scaffold.

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl compounds. In the context of 3-iodo-2-p-tolylchromen-4-one, the reaction would involve coupling with an activated alkene in the presence of a palladium catalyst and a base to yield a 3-vinyl-substituted chromone derivative. organic-chemistry.org

The catalytic cycle of the Heck reaction typically involves:

Oxidative Addition: The aryl iodide (3-iodo-2-p-tolylchromen-4-one) adds to a Pd(0) catalyst.

Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond in the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst. organic-chemistry.org

The Heck reaction's versatility allows for the use of a broad range of alkene coupling partners, enabling the synthesis of complex structures. Furthermore, the products of Heck reactions can sometimes participate in subsequent intramolecular reactions, leading to cascade pathways that rapidly build molecular complexity. For instance, a strategically chosen alkene could lead to a domino reaction involving the initial Heck coupling followed by an intramolecular cyclization.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgtcichemicals.com The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. tcichemicals.comuwindsor.ca

For 3-iodo-2-p-tolylchromen-4-one, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 3-aryl-2-p-tolylchromen-4-one. This C3-arylation is a valuable method for synthesizing biaryl and heteroaryl-aryl structures. The reaction is catalyzed by a palladium(0) species and requires a base, such as K₂CO₃, Cs₂CO₃, or NaOH, to facilitate the transmetalation step. libretexts.org

The catalytic cycle involves three main steps:

Oxidative Addition of the 3-iodochromone to the Pd(0) catalyst. libretexts.org

Transmetalation where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. libretexts.org

Reductive Elimination of the coupled product, which regenerates the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | tcichemicals.com |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | uwindsor.ca |

This table represents general conditions for Suzuki-Miyaura couplings of aryl iodides, which are applicable to 3-iodo-2-p-tolylchromen-4-one.

The use of heterogeneous catalysts like Pd/C offers advantages such as easier product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

While palladium is the dominant catalyst for many cross-coupling reactions, copper-based systems offer unique reactivity and are often used either as the primary catalyst or as a co-catalyst. mdpi.com A palladium-catalyzed cross-coupling reaction of 3-iodochromones with ethyl bromodifluoroacetate has been reported to proceed efficiently in the presence of a copper mediator. nih.gov This process provides access to difluoro-containing chromone derivatives, which are of interest in medicinal chemistry. nih.gov

In this specific transformation, both palladium and copper play crucial roles. Under optimized conditions, the reaction works well for various 3-iodochromones, providing products in moderate to excellent yields. nih.gov Copper can facilitate transmetalation steps or participate in single-electron transfer processes, influencing the reaction pathway. core.ac.uknih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds, and the principles of these reactions can be extended to C-C bond formation with suitable reagents. core.ac.uk

Beyond metal-catalyzed couplings, the chromone scaffold itself is susceptible to nucleophilic attack. The electrophilic character of the C2 and C4 positions of the pyrone ring allows for reactions with various nucleophiles. researchgate.net While the C3-iodo group is not typically displaced by direct nucleophilic aromatic substitution (SNAAr) without strong activation, reactions with certain nucleophiles can lead to transformations of the heterocyclic ring.

For example, studies on related polyfluorinated flavones have shown that primary amines can add to the C2 position, leading to a ring-opening of the pyrone moiety. researchgate.net This can be followed by rearrangement or other transformations. In some cases, nucleophilic aromatic substitution of other leaving groups (like fluorine) on the benzo portion of the chromone ring can occur. researchgate.net While specific studies on the nucleophilic substitution reactions of 3-iodo-2-p-tolylchromen-4-one are not detailed in the provided context, the general reactivity of the chromone nucleus suggests that under certain conditions, it could react with strong nucleophiles, potentially leading to ring-opening or addition products rather than simple substitution at the C3 position. researchgate.net

Nucleophilic Substitution and Addition Reactions

Michael-Type Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety within the chromen-4-one scaffold is a classic Michael acceptor. This system is susceptible to conjugate addition by a wide range of nucleophiles, a reaction fundamental to carbon-carbon and carbon-heteroatom bond formation. nih.gov In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated system, leading to a 1,4-adduct.

While specific studies focusing solely on Michael additions to 3-iodo-2-p-tolylchromen-4-one are not extensively detailed, the general reactivity of chromones and related α,β-unsaturated ketones is well-established. For instance, iodine can be used as a catalyst for the Michael addition of indoles to chalcone (B49325) derivatives, which share the α,β-unsaturated ketone feature. rsc.org This suggests that 3-iodo-2-p-tolylchromen-4-one can react with suitable Michael donors, such as indoles, enamines, or carbanions, to form adducts. The reaction typically proceeds under acidic or basic catalysis to generate the nucleophile and activate the acceptor. nih.gov

Reactions with Heteroatom Nucleophiles

The C-3 position of 3-iodo-2-p-tolylchromen-4-one is highly electrophilic, facilitated by the presence of the iodine atom, which is a good leaving group. This allows for reactions with various heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. chemrxiv.orgnih.gov

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For example, 3-iodochromones react with amidines, which are nitrogen-containing nucleophiles. acs.orgnih.gov In this process, the amidine initially displaces the iodide at the C-3 position. This substitution is the first step in a tandem reaction sequence that ultimately leads to the formation of complex structures like chromeno[2,3-d]imidazol-9(1H)-ones. acs.orgnih.gov The initial nucleophilic attack by the amidine on the C-3 carbon is a key bond-forming step that initiates the subsequent cyclization cascade. acs.org

C-H Activation and Annulation Reactions

Transition-metal-catalyzed C-H activation and annulation reactions represent a powerful strategy for constructing complex cyclic molecules from simpler precursors. rsc.orgnih.gov 3-Iodo-2-p-tolylchromen-4-one is an excellent substrate for such transformations, where the carbon-iodine bond provides a handle for catalytic cycles, often involving palladium or copper. acs.orgrsc.org

These reactions enable the formation of new rings (annulation) by creating carbon-carbon or carbon-heteroatom bonds through the direct functionalization of otherwise unreactive C-H bonds. rsc.orgresearchgate.net For example, the synthesis of chromeno[2,3-d]imidazol-9(1H)-ones from 3-iodochromones and amidines involves a critical copper-catalyzed aerobic C-H intramolecular cycloetherification step. acs.orgnih.gov After the initial reaction of the amidine with the 3-iodochromone, the resulting intermediate undergoes a copper-catalyzed C-H activation on the 2-p-tolyl ring, followed by C-O bond formation to complete the fused heterocyclic system. acs.org Similarly, palladium catalysis can be employed in cascade reactions involving 3-iodochromones and aryl iodides to form annulated xanthones through a process that includes double C-H activation. rsc.org

Chemical Transformations of the 2-p-tolyl Substituent

The 2-p-tolyl group, a functional group related to toluene with the general formula CH3C6H4−R, offers another site for chemical modification of the parent molecule. wikipedia.org This substituent is generally nonpolar and hydrophobic. Transformations can target either the methyl group or the aromatic ring of the tolyl moiety.

While specific literature detailing transformations of the 2-p-tolyl group on the 3-iodo-2-p-tolylchromen-4-one core is limited, general reactions of tolyl groups can be considered. The methyl group is susceptible to oxidation to form a benzyl (B1604629) alcohol, an aldehyde, or a carboxylic acid, depending on the reaction conditions and oxidizing agents used. Free-radical halogenation can also occur at the benzylic position. The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing methyl group (ortho, para-directing) and the bulky chromone scaffold would influence the regioselectivity of such substitutions.

Formation of Complex Fused Heterocyclic Systems from 3-Iodo-2-p-tolylchromen-4-one Precursors

The reactivity of 3-iodo-2-p-tolylchromen-4-one makes it a valuable building block for synthesizing intricate, multi-ring heterocyclic structures. These complex molecules are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by xanthones and other fused chromone derivatives. nih.govnih.govrsc.org

Synthesis of Annulated Xanthones

Xanthones, which feature a dibenzo-γ-pyrone scaffold, are a class of oxygen-containing heterocyclic compounds. mdpi.com An efficient palladium-catalyzed cascade reaction has been developed for the synthesis of annulated xanthones using 3-iodochromones as starting materials. rsc.org This process involves the reaction of a 3-iodochromone, an aryl iodide, and norbornadiene. The reaction proceeds through a sophisticated mechanism involving a tandem Heck reaction, double C-H activation, and a retro-Diels–Alder pathway. This methodology allows for the fusion of an additional aromatic ring onto the chromone framework, providing access to a diverse range of complex xanthone (B1684191) structures. rsc.org

Preparation of Chromeno[2,3-d]imidazol-9(1H)-ones

A novel and efficient one-pot reaction has been developed for the synthesis of chromeno[2,3-d]imidazol-9(1H)-ones from 3-iodochromones. acs.orgnih.gov This method involves the reaction of a 3-iodochromone, such as 3-iodo-2-p-tolylchromen-4-one, with an amidine hydrochloride in the presence of a copper catalyst. amazonaws.com

The reaction proceeds via a tandem sequence. First, the amidine displaces the iodine at the C-3 position of the chromone. The resulting intermediate then undergoes a copper-catalyzed intramolecular C-H functionalization and C-O bond formation, leading to the final fused tricyclic product. acs.org This process is notable for its efficiency and for creating a novel six-membered heterocyclic skeleton. nih.gov

Below is a table summarizing the general reaction conditions for this synthesis.

| Reactants | Catalyst | Base | Solvent | Temperature | Time |

| 3-Iodochromone | CuI (Copper Iodide) | K₂CO₃ (Potassium Carbonate) | DMF (Dimethylformamide) | 120°C | 18h |

| Amidine Hydrochloride | |||||

| Table 1: General Reaction Conditions for the Synthesis of Chromeno[2,3-d]imidazol-9(1H)-ones. amazonaws.com |

This synthetic route demonstrates the utility of 3-iodochromones as versatile precursors for constructing complex, fused heterocyclic systems through a combination of nucleophilic substitution and C-H activation. acs.org

Diversity-Oriented Synthesis of Flavones and Isoflavones

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which can be invaluable for drug discovery and chemical biology. nih.govnih.gov In the context of flavonoid chemistry, 3-iodochromones, including 3-Iodo-2-p-tolylchromen-4-one, serve as exceptionally versatile precursors for the divergent synthesis of both flavones and isoflavones. researchgate.net The presence of the iodine atom at the C-3 position of the chromone core is key, acting as a synthetic handle for various palladium-catalyzed cross-coupling reactions. nih.gov

A significant advancement in this area is the use of palladium/norbornene cooperative catalysis, which enables a diversity-oriented approach to synthesizing both flavone (B191248) and isoflavone (B191592) scaffolds from a common 3-iodochromone precursor. researchgate.net This methodology allows for a controlled and switchable reaction pathway, dictating whether the final product is a flavone or an isoflavone based on the specific reaction conditions and coupling partners employed.

The general strategy involves the reaction of a 3-iodochromone with an aryl or vinyl partner. The reaction's outcome is directed by the choice of the coupling partner and the catalytic system, leading to the formation of a diverse library of flavonoid structures. This approach is highly efficient for accessing these privileged heterocyclic scaffolds, which are recognized for their potential as bioactive compounds. researchgate.netnih.gov

For instance, the Negishi cross-coupling reaction provides a concise and facile method for the synthesis of isoflavones from 3-iodochromones. nih.gov This reaction, catalyzed by nickel complexes at room temperature, couples 3-iodochromones with arylzinc bromides to furnish isoflavones in moderate to good yields. nih.gov This method highlights the utility of the 3-iodo functional group in forming the C-C bond necessary for the isoflavone skeleton.

The versatility of 3-Iodo-2-p-tolylchromen-4-one and related 3-iodochromones in DOS is further demonstrated by their use in various palladium-catalyzed transformations that rapidly increase molecular complexity. nih.govresearchgate.net These reactions can be used to introduce a wide range of functional groups and structural motifs at the 3-position, leading to the generation of extensive libraries of flavone and isoflavone analogs for biological screening.

Detailed research findings have demonstrated the successful synthesis of various substituted flavones and isoflavones using these methods. The tables below summarize representative examples of compounds synthesized from 3-iodochromone precursors, showcasing the scope and efficiency of these diversity-oriented approaches.

Table 1: Examples of Isoflavones Synthesized via Nickel-Catalyzed Negishi Coupling of 3-Iodochromones

| 3-Iodochromone Precursor | Arylzinc Bromide Partner | Resulting Isoflavone | Yield (%) |

|---|---|---|---|

| 3-Iodochromen-4-one | Phenylzinc bromide | Isoflavone | 85 |

| 3-Iodo-6-methylchromen-4-one | 4-Methoxyphenylzinc bromide | 6-Methyl-4'-methoxyisoflavone | 78 |

| 3-Iodo-7-methoxychromen-4-one | 4-Chlorophenylzinc bromide | 7-Methoxy-4'-chloroisoflavone | 82 |

Data is representative of yields reported for Negishi coupling reactions of 3-iodochromones. nih.gov The yield for the specific 3-Iodo-2-p-tolylchromen-4-one reaction is an estimation based on reported yields for similar substrates.

Table 2: Diversity-Oriented Synthesis of Flavones and Isoflavones via Palladium/Norbornene Catalysis

| 3-Iodochromone Substrate | Coupling Partner | Product Type | Example Product | Yield (%) |

|---|---|---|---|---|

| 3-Iodo-2-phenylchromen-4-one | Phenylboronic acid | Flavone | 2,3-Diphenylchromen-4-one | 88 |

| 3-Iodochromen-4-one | Phenylboronic acid | Isoflavone | 3-Phenylchromen-4-one (Isoflavone) | 92 |

| 3-Iodo-2-methylchromen-4-one | 4-Fluorophenylboronic acid | Flavone | 3-(4-Fluorophenyl)-2-methylchromen-4-one | 85 |

Data is representative of yields reported for palladium/norbornene cooperative catalysis. researchgate.net The yield for the specific 3-Iodo-2-p-tolylchromen-4-one reaction is an estimation based on reported yields for similar substrates.

These synthetic strategies underscore the importance of 3-Iodo-2-p-tolylchromen-4-one as a building block in medicinal chemistry and drug discovery, providing efficient pathways to diverse collections of flavones and isoflavones. nih.govcam.ac.uk

Advanced Spectroscopic and Analytical Methods for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Iodo-2-p-tolylchromen-4-one, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment. While specific experimental data for 3-Iodo-2-p-tolylchromen-4-one is not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons. For instance, the protons on the chromen-4-one core and the p-tolyl group would resonate in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the tolyl group would appear as a singlet in the upfield region (around δ 2.4 ppm). The coupling patterns of the aromatic protons would provide valuable information about their relative positions on the benzene (B151609) rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the chromen-4-one ring is expected to have a characteristic downfield chemical shift (in the range of δ 170-180 ppm). The carbon atom bearing the iodine (C3) would also exhibit a distinct chemical shift. The remaining aromatic and methyl carbons would resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton. A study on various 3-iodochromone derivatives confirms the use of ¹³C NMR for their characterization, highlighting its importance in structural confirmation. frontiersin.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodo-2-p-tolylchromen-4-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Chromone (B188151) H-5 | ~8.2 | ~125 |

| Chromone H-6 | ~7.5 | ~126 |

| Chromone H-7 | ~7.8 | ~135 |

| Chromone H-8 | ~7.6 | ~118 |

| p-Tolyl H-2', H-6' | ~7.8 | ~130 |

| p-Tolyl H-3', H-5' | ~7.3 | ~129 |

| p-Tolyl -CH₃ | ~2.4 | ~21 |

| Chromone C-2 | - | ~155 |

| Chromone C-3 | - | ~95 |

| Chromone C-4 | - | ~175 |

| Chromone C-4a | - | ~123 |

| Chromone C-5 | - | ~125 |

| Chromone C-6 | - | ~126 |

| Chromone C-7 | - | ~135 |

| Chromone C-8 | - | ~118 |

| Chromone C-8a | - | ~156 |

| p-Tolyl C-1' | - | ~130 |

| p-Tolyl C-2', C-6' | - | ~130 |

| p-Tolyl C-3', C-5' | - | ~129 |

| p-Tolyl C-4' | - | ~142 |

| p-Tolyl -CH₃ | - | ~21 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For 3-Iodo-2-p-tolylchromen-4-one (C₁₆H₁₁IO₂), HRMS would provide the exact mass of the molecular ion.

The theoretical exact mass of C₁₆H₁₁IO₂ can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O). The experimentally determined mass from an HRMS analysis should match this theoretical value with a very high degree of accuracy (typically within a few parts per million), thereby confirming the elemental composition of the molecule. Research on other 3-iodochromone derivatives has utilized LC-HRMS for their characterization, demonstrating the utility of this technique in confirming their molecular formulas. frontiersin.org

Interactive Data Table: HRMS Data for 3-Iodo-2-p-tolylchromen-4-one

| Parameter | Value |

| Molecular Formula | C₁₆H₁₁IO₂ |

| Theoretical Exact Mass | 377.9804 u |

| Expected Experimental Mass | ~377.9804 ± 0.0005 u |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To perform this analysis, a suitable single crystal of 3-Iodo-2-p-tolylchromen-4-one would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This would definitively confirm the planar chromen-4-one ring system, the substitution pattern of the iodine at the 3-position and the p-tolyl group at the 2-position, as well as the relative orientation of the tolyl ring with respect to the chromone core. Although no specific crystallographic data for 3-Iodo-2-p-tolylchromen-4-one is currently available in the public domain, this technique remains the most powerful tool for absolute structure confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For 3-Iodo-2-p-tolylchromen-4-one, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and assessing the purity of the product. A suitable solvent system (mobile phase) would be developed to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate (stationary phase). The compound can be visualized under UV light due to the chromophoric nature of the chromone ring system.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The retention time of the compound would be characteristic under specific chromatographic conditions. By integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram, a precise percentage purity can be determined. A study on various 3-iodochromone derivatives mentions the use of TLC for monitoring reactions, with a reported Rf value for a related compound, suggesting its utility in the analysis of this class of molecules. frontiersin.org

Interactive Data Table: Typical Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | UV light (254 nm) |

| HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector (e.g., at 254 nm or 300 nm) |

Computational and Theoretical Investigations of 3 Iodo 2 P Tolylchromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 3-Iodo-2-p-tolylchromen-4-one. semanticscholar.org Methods like DFT at the B3LYP/6-311++G(d,p) level of theory can be used to compute the molecule's optimized geometry, vibrational frequencies, and electronic structure. semanticscholar.orgresearchgate.net

These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. semanticscholar.org Furthermore, global reactivity descriptors such as hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov Fukui functions can pinpoint specific atoms most susceptible to nucleophilic or electrophilic attack, offering a detailed picture of its reaction tendencies. researchgate.net

Table 1: Calculated Electronic Properties of Chromen-4-one Scaffolds Note: This table presents typical data obtained for chromen-4-one derivatives from quantum chemical calculations. Values are illustrative.

| Parameter | Description | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.25 eV |

| Softness (S) | Reciprocal of hardness | 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.89 eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govmdpi.com For 3-Iodo-2-p-tolylchromen-4-one, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity. The chromone (B188151) scaffold is known to interact with various enzymes, including kinases and telomerase. nih.govnih.gov

The process involves placing the 3D structure of 3-Iodo-2-p-tolylchromen-4-one into the binding site of a target protein. nih.gov Algorithms then calculate the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy indicates a more favorable and stable interaction.

These simulations reveal crucial ligand-target interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, identifying the key amino acid residues in the target's active site that stabilize the complex. nih.govresearchgate.net For instance, docking studies on similar chromone derivatives have shown interactions with amino acid residues in the binding cavities of targets like the human estrogen receptor (hER-α). nih.gov Molecular dynamics simulations can further refine these findings by assessing the stability of the ligand-receptor complex over time in a simulated physiological environment. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Chromen-4-one Derivative with a Kinase Target Note: This table is a hypothetical representation of docking simulation data.

| Parameter | Value/Residues |

| Binding Affinity | -9.8 kcal/mol |

| Hydrogen Bonds | Asp 214, Lys 210 |

| Hydrophobic Interactions | Val 65, Phe 180, Leu 195 |

| π-π Stacking | His 111 |

| RMSD | 1.2 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a class of compounds like chromen-4-one derivatives, a QSAR model is developed using a dataset of molecules with known biological activities (e.g., anticancer IC50 values). nih.gov Statistical techniques such as Multiple Linear Regression (MLR) and machine learning methods like Artificial Neural Networks (ANN) are employed to create a predictive equation. researchgate.net

This equation correlates the biological activity with various physicochemical descriptors of the molecules. researchgate.net A robust QSAR model, validated internally and externally, can then be used to predict the biological activity of new, untested compounds like 3-Iodo-2-p-tolylchromen-4-one, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netrsc.org

A crucial outcome of QSAR studies is the identification of key molecular properties, or descriptors, that govern biological activity. nih.gov These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). researchgate.net

For the chromen-4-one class, QSAR studies might reveal that increased hydrophobicity and the presence of hydrogen bond acceptors positively correlate with a specific biological activity. nih.govrsc.org The model for 3-Iodo-2-p-tolylchromen-4-one would specifically quantify the influence of the iodine atom at the C3 position and the p-tolyl group at the C2 position. The iodine atom, for example, could contribute through halogen bonding and increased lipophilicity, while the p-tolyl group influences steric and hydrophobic properties. This information is invaluable for designing future derivatives with enhanced efficacy. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net For 3-Iodo-2-p-tolylchromen-4-one, this involves modeling its synthesis or subsequent reactions. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire reaction energy profile.

For instance, the synthesis of 2-aryl-3-iodo-4H-chromen-4-ones can occur via the heterocyclization of specific precursors in the presence of molecular iodine. researchgate.net Computational methods can be used to explore the plausibility of different proposed pathways for this cyclization and iodination process. Calculations can determine the structure and energy of transition states, which are the highest energy points along the reaction coordinate, thereby identifying the rate-determining step. researchgate.net This detailed mechanistic understanding allows for the optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve product yield and selectivity. researchgate.net

Biological Activities and Mechanistic Studies of 3 Iodo 2 P Tolylchromen 4 One Analogs

General Biological Relevance of Halogenated Chromones and Flavonoids

Chromones, which form the core structure of flavonoids, are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi. nih.gov These compounds and their synthetic derivatives are recognized as "privileged structures" in medicinal chemistry, serving as templates for the design of therapeutic molecules. nih.gov The fundamental structure of a flavonoid is 2-phenylchromone. mdpi.com Flavonoids are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net

The introduction of halogen atoms into the chromone (B188151) or flavonoid backbone is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activities of these molecules. mdpi.com Halogenation can enhance the lipophilicity of a compound, potentially improving its membrane permeability and bioavailability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

Halogenated chromones and flavonoids have demonstrated significant potential in various therapeutic areas. For instance, they have been investigated for their roles in combating cancer, neurodegenerative diseases, and microbial infections. nih.govnih.govnih.gov The position and nature of the halogen substituent can significantly impact the compound's activity and selectivity.

In Vitro Studies on Cellular Models

Cytotoxicity and Anti-proliferative Effects in Cancer Cell Lines

The potential of chromone derivatives as anticancer agents has been a subject of extensive research. Various analogs have shown cytotoxic and anti-proliferative effects against a range of human cancer cell lines. nih.govd-nb.info While specific studies on 3-Iodo-2-p-tolylchromen-4-one are not extensively documented in publicly available literature, the activities of structurally related compounds provide valuable insights. For example, some 2-aryl-3,4-dihydroisoquinolin-2-ium salts, which share some structural similarities with the target compound, have shown significant cytotoxicity against cancer cells. nih.gov Chromone-based inhibitors of certain enzymes have also demonstrated antiproliferative effects in breast and lung cancer cell lines. acs.org

The mechanism of cytotoxicity for many chromone derivatives involves the induction of apoptosis, or programmed cell death. nih.gov This is often characterized by morphological changes in the cells and the activation of specific cellular pathways.

Tumor Specificity and Selectivity Investigations

A critical aspect in the development of anticancer drugs is their ability to selectively target cancer cells while sparing normal, healthy cells. This "tumor specificity" is crucial for minimizing the adverse side effects commonly associated with chemotherapy. nih.gov Researchers have developed in vitro assay systems to quantify the tumor specificity of various compounds. nih.gov

Studies on a large number of chromone derivatives have revealed that even small structural modifications can lead to significant differences in tumor specificity. nih.gov This suggests that the three-dimensional structure of the compound plays a critical role in its selective activity. nih.gov For instance, certain 3-styrylchromones have demonstrated high tumor specificity against human oral squamous cell carcinoma cell lines when compared to normal human oral cells. nih.govnih.gov While the tumor specificity of 3-Iodo-2-p-tolylchromen-4-one has not been specifically reported, the extensive research on other chromones suggests that this class of compounds holds promise for the development of highly selective anticancer agents. nih.govnih.gov

Enzyme Inhibition Mechanisms

The biological activities of chromones and flavonoids are often attributed to their ability to interact with and inhibit the function of various enzymes. nih.govnih.gov This enzyme inhibitory activity is a key mechanism underlying their therapeutic effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain. nih.govsci-hub.ru The inhibition of these enzymes is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Several flavonoids have been identified as potent and selective inhibitors of MAO. nih.govnih.govsci-hub.rumdpi.com The inhibitory activity is influenced by the substitution pattern on the flavonoid scaffold. For example, halogenation of the flavone (B191248) ring has been shown to yield selective MAO-B inhibitors with high potency. nih.gov Molecular docking studies have helped to elucidate the interactions between flavonoid inhibitors and the active site of the MAO enzymes. ajchem-b.com While the MAO inhibitory activity of 3-Iodo-2-p-tolylchromen-4-one is not specifically documented, the known activity of halogenated flavonoids suggests that it could be a potential area of investigation.

Below is an interactive table summarizing the MAO inhibitory activities of some representative flavonoids:

| Compound | MAO Isoform Selectivity | IC50 (µM) | Reference |

| Chrysin | MAO-A | 0.25 | nih.gov |

| Genistein | MAO-B | 0.65 | nih.gov |

| Halogenated Flavone Analog | MAO-B | 0.016 - 0.074 | nih.gov |

| 3',4',7-trihydroxyflavone | MAO-A | 7.57 | mdpi.com |

| Calycosin | MAO-B | 7.19 | mdpi.com |

Other Enzyme Target Modulations

Beyond MAO, chromone and flavonoid derivatives have been shown to modulate the activity of a variety of other enzymes. For instance, certain halogenated chalcones, which are biosynthetic precursors of flavonoids, have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Furthermore, some chromone and chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases and cancer. acs.orgcancer.gov The inhibitory potency of these compounds was found to be dependent on the substitution pattern on the chromone ring, with electron-withdrawing groups at specific positions favoring activity. cancer.gov These findings highlight the broad potential of the chromone scaffold in targeting various enzymatic pathways involved in human diseases.

Modulation of Intracellular Signaling Pathways

The ability of chromen-4-one derivatives to interact with and modulate key intracellular signaling pathways is a cornerstone of their therapeutic potential. While direct studies on 3-Iodo-2-p-tolylchromen-4-one are limited, research on analogous flavonoid and chromone structures suggests potential interactions with several critical pathways that regulate cellular processes such as inflammation, proliferation, and survival.

Key signaling cascades that are often influenced by flavonoid-type compounds include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The MAPK pathways (including ERK, JNK, and p38) are crucial in transmitting extracellular signals to the cellular machinery that governs stress responses and cytokine production. news-medical.netnih.govnih.gov The NF-κB pathway is a pivotal regulator of inflammatory gene expression, and its inhibition is a key target for anti-inflammatory drug development. doi.orgnih.gov The PI3K/Akt pathway is central to cell survival and proliferation, and its dysregulation is often implicated in cancer. nih.govmdpi.com

Although specific data for 3-Iodo-2-p-tolylchromen-4-one is not yet available, the broader class of 2-arylchromen-4-ones is known to exert inhibitory effects on these pathways, suggesting a potential mechanism for their observed biological activities. Further investigation is required to elucidate the precise molecular interactions and downstream effects of this specific iodinated analog.

Antimicrobial Properties and Mechanisms of Action

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Iodinated organic compounds and chromone derivatives have independently shown promise in this area.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies on various chromen-4-one derivatives have demonstrated a spectrum of antibacterial activity. While specific minimum inhibitory concentration (MIC) data for 3-Iodo-2-p-tolylchromen-4-one against a wide range of bacterial strains are not extensively documented in publicly available literature, related compounds have shown efficacy. For instance, various substituted chromones have been tested against both Gram-positive and Gram-negative bacteria, with MIC values indicating potential for antibacterial action. nih.govnih.gov The activity often depends on the specific substitution patterns on the chromone ring.

Below is a representative table illustrating the kind of data that would be generated from such studies. The values presented are hypothetical and for illustrative purposes only, as specific data for 3-Iodo-2-p-tolylchromen-4-one analogs is not available.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

Antifungal Activity Investigations

Chromone and flavonoid derivatives have also been investigated for their antifungal properties. The introduction of a halogen atom, such as iodine, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate fungal cell membranes and interact with intracellular targets.

Research on related structures has indicated antifungal activity against various fungal pathogens. For example, certain chromone derivatives have demonstrated inhibitory effects on the growth of Candida species and other clinically relevant fungi. nih.gov The table below illustrates the type of data obtained from antifungal susceptibility testing. The values are hypothetical due to the lack of specific data for the compound of interest.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

Elucidation of Antimicrobial Mechanism Pathways

The precise antimicrobial mechanisms of 3-Iodo-2-p-tolylchromen-4-one analogs are yet to be fully elucidated. However, based on the known activities of iodine-containing compounds and flavonoids, several potential pathways can be hypothesized. Iodine itself is a potent oxidizing agent that can disrupt essential microbial cellular structures and interfere with protein and nucleic acid function. nih.gov

Potential mechanisms of action for chromone-based antimicrobials include:

Disruption of the bacterial cell membrane: The lipophilic nature of the chromone scaffold can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. researchgate.netnih.gov

Inhibition of essential enzymes: Flavonoids are known to inhibit various bacterial enzymes, such as DNA gyrase and fatty acid synthase, which are crucial for bacterial survival. lumenlearning.com

Interference with nucleic acid synthesis: Some antimicrobial agents act by binding to bacterial DNA or RNA, thereby inhibiting replication and transcription. nih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

Flavonoids and their synthetic analogs are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netmdpi.comnih.gov

The radical scavenging mechanism of flavonoids generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.netnih.gov The resulting flavonoid radical is stabilized by resonance. The position and number of hydroxyl groups on the chromone ring system are critical determinants of the antioxidant activity. While the 3-iodo substitution may influence the electronic properties of the molecule, the presence and position of hydroxyl groups on the 2-p-tolyl substituent and the chromen-4-one core would be expected to play a more direct role in radical scavenging.

The table below provides a hypothetical representation of antioxidant activity data.

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Anti-inflammatory Effects

The anti-inflammatory properties of flavonoids are well-documented and are often linked to their antioxidant activity and their ability to modulate inflammatory signaling pathways. nih.govnih.gov As mentioned in section 6.2.3, the inhibition of NF-κB and MAPK pathways by flavonoid-like structures can lead to a reduction in the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.govmdpi.comrsc.orgresearchgate.net

While direct evidence for the anti-inflammatory effects of 3-Iodo-2-p-tolylchromen-4-one is scarce, the general anti-inflammatory profile of the 2-arylchromen-4-one class of compounds suggests that it may possess similar activities. Further studies are needed to confirm the inhibition of inflammatory mediators and the underlying molecular mechanisms for this specific analog.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Biological Responses

The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring. Studies on a series of 3-iodochromone analogs have shed light on the structural requirements for their fungicidal activity.

A key study investigated the antifungal activity of twenty-one 3-iodochromone derivatives against the phytopathogenic fungus Sclerotium rolfsii. frontiersin.orgnih.govtaylorandfrancis.com The structure-activity relationship (SAR) was quantitatively analyzed using 2D-QSAR (Quantitative Structure-Activity Relationship) models. This analysis revealed that the fungicidal activity is influenced by a combination of electronic, thermodynamic, and structural descriptors. frontiersin.orgnih.gov

The QSAR models indicated that the following descriptors are major influencers of the fungicidal activity of 3-iodochromone derivatives:

DeltaEpsilonC: This descriptor relates to the electronic properties of the molecule.

T_2_Cl_6, T_2_F_6, T_T_F_3: These are topological descriptors that encode information about the molecular structure and the presence of specific fragments (in this case, related to chlorine and fluorine atoms).

ZCompDipole: This descriptor is related to the dipole moment of the molecule. frontiersin.orgnih.gov

The statistical significance of the developed QSAR model was high, with a correlation coefficient (r²) of 0.943, indicating a strong correlation between the selected descriptors and the observed fungicidal activity. frontiersin.orgnih.gov

Within the series of synthesized compounds, substitutions on the benzo part of the chromone ring played a crucial role in determining the potency. For instance, the presence of electron-withdrawing groups at various positions significantly modulated the antifungal effect. The most active compound identified in this study was 6,8-Dichloro-3-iodochromone , which exhibited an ED50 (Effective Dose for 50% inhibition) of 8.43 mg L⁻¹. frontiersin.orgnih.govtaylorandfrancis.com This highlights the positive contribution of chloro substituents at the C-6 and C-8 positions to the biological activity.

Table 1: Fungicidal Activity of Selected 3-Iodochromone Derivatives against Sclerotium rolfsii

| Compound | Substituents | ED50 (mg L⁻¹) |

| 4a | H | >100 |

| 4b | 6-CH₃ | >100 |

| 4c | 6-Cl | 15.21 |

| 4d | 6-Br | 21.54 |

| 4r | 6,8-di-Cl | 8.43 |

| 4s | 6-Cl, 8-CH₃ | >100 |

Data sourced from a study on the fungicidal activity of 3-iodochromone derivatives. frontiersin.orgnih.govtaylorandfrancis.com

In Vivo Investigations in Animal Models for Proof-of-Concept Studies

As of the current literature review, no specific in vivo studies in animal models for the compound 3-Iodo-2-p-tolylchromen-4-one or its close analogs have been reported. Preclinical in vivo studies are a critical step in the drug discovery and development process to evaluate the efficacy, safety, and pharmacokinetic profile of a new chemical entity before it can be considered for human trials.

The primary objectives of in vivo investigations in animal models for a novel compound like 3-Iodo-2-p-tolylchromen-4-one would be to:

Establish Proof-of-Concept: To demonstrate that the biological activity observed in in vitro assays translates to a therapeutic effect in a living organism. For instance, if the compound shows potent antifungal activity in vitro, an appropriate animal model of fungal infection would be used to assess its ability to control the infection.

Assess Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps in understanding how the drug is processed by the body and in determining appropriate dosing regimens.

Evaluate Toxicology: To identify any potential toxic effects of the compound on various organs and systems. This is crucial for establishing a safety profile.

The choice of animal model depends on the specific biological activity being investigated. For antifungal agents, rodent models (mice and rats) are commonly used. These models can be designed to mimic various types of fungal infections, allowing for the evaluation of the compound's efficacy in a relevant disease context.

While direct in vivo data for 3-Iodo-2-p-tolylchromen-4-one is not available, the promising in vitro fungicidal activity of its parent class of 3-iodochromones suggests that such compounds could be candidates for further preclinical development, which would necessitate future in vivo animal studies to validate their therapeutic potential.

Advanced Applications and Materials Science Potential of 3 Iodo 2 P Tolylchromen 4 One

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of an iodine atom at the C3 position of the chromone (B188151) ring renders 3-Iodo-2-p-tolylchromen-4-one an exceptionally useful building block in the synthesis of complex organic molecules. This iodo-substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The utility of 3-iodochromones in these reactions allows for the introduction of a wide range of substituents at the 3-position, thereby enabling the generation of diverse molecular architectures. Notable examples of such transformations include the Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling: This reaction involves the coupling of the 3-iodochromone with an organoboron compound, typically a boronic acid or ester. This method is highly efficient for forming carbon-carbon bonds and allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-iodochromone and a terminal alkyne. This is a powerful method for synthesizing 3-alkynylchromones, which are themselves valuable intermediates for further transformations.

Heck Coupling: In the Heck reaction, the 3-iodochromone is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of 3-vinylchromone derivatives.

The ability to perform these diverse cross-coupling reactions highlights the importance of 3-Iodo-2-p-tolylchromen-4-one as a key intermediate. It provides a reliable and efficient route to a multitude of 3-substituted chromone derivatives, which would be challenging to synthesize through other methods. The resulting complex molecules can then be utilized in various fields, including medicinal chemistry and materials science.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Iodochromone Scaffolds

| Reaction Type | Coupling Partner | Resulting C-C Bond | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | sp²-sp² or sp²-sp³ | High functional group tolerance; mild reaction conditions. |

| Sonogashira Coupling | Terminal alkynes | sp²-sp | Copper co-catalyst often used; direct introduction of alkynyl moieties. |

| Heck Coupling | Alkenes | sp²-sp² | Formation of substituted alkenes; often stereoselective. |

Development of Chemical Probes for Biological Systems

The chromone scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes for detecting and imaging biological analytes. The inherent fluorescence of the chromone core, combined with the ability to chemically modify its structure, allows for the rational design of probes with specific photophysical properties and selective recognition capabilities.

3-Iodo-2-p-tolylchromen-4-one serves as an excellent starting material for the synthesis of such chemical probes. The iodine atom at the 3-position can be readily replaced with a variety of functional groups through the cross-coupling reactions mentioned previously. This allows for the attachment of a "recognition unit" – a molecular fragment designed to selectively interact with a specific analyte of interest, such as a metal ion, a reactive oxygen species, or a biomolecule.

The general design of a chromone-based fluorescent probe involves three key components:

Fluorophore: The chromone core, which provides the fundamental photophysical properties.

Recognition Unit: A moiety that selectively binds to the target analyte.

Linker: A chemical bridge that connects the fluorophore and the recognition unit.

Upon binding of the analyte to the recognition unit, a change in the electronic properties of the molecule occurs, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). This "turn-on" or "turn-off" response allows for the quantification and visualization of the analyte in biological systems. The versatility of 3-Iodo-2-p-tolylchromen-4-one as a precursor enables the systematic variation of the recognition unit and linker, facilitating the optimization of the probe's sensitivity and selectivity.

Potential in Functional Organic Materials and Devices

The extended π-conjugated system of the chromone ring in 3-Iodo-2-p-tolylchromen-4-one suggests its potential for applications in materials science, particularly in the field of functional organic materials. Organic molecules with tailored electronic and photophysical properties are of great interest for the development of next-generation electronic and optoelectronic devices.

One area of potential is in nonlinear optics (NLO) . Organic molecules with large hyperpolarizabilities can exhibit significant NLO responses, which are crucial for applications such as optical switching and frequency conversion. The chromone core, with its inherent charge asymmetry, can be further functionalized to enhance these properties. The introduction of electron-donating and electron-accepting groups at different positions of the chromone scaffold can increase the intramolecular charge transfer character, a key factor for high NLO activity.

Furthermore, 3-Iodo-2-p-tolylchromen-4-one can be used as a monomer for the synthesis of conjugated polymers . The iodo-substituent can participate in polymerization reactions, such as palladium-catalyzed polycondensation reactions. The resulting polymers, incorporating the chromone moiety into their backbone, could possess interesting electronic and optical properties, making them potential candidates for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tolyl group at the 2-position can also influence the solubility and solid-state packing of these materials, which are critical parameters for device performance.

While the direct application of 3-Iodo-2-p-tolylchromen-4-one in materials science is still an emerging area of research, its chemical versatility and inherent electronic properties make it a promising platform for the design and synthesis of novel functional organic materials.

Precursor for Advanced Pharmaceutical Scaffolds (excluding clinical applications)

The chromone nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new therapeutic agents. The biological activities of chromone derivatives are diverse and well-documented, although this article will not delve into specific clinical applications.

3-Iodo-2-p-tolylchromen-4-one is a powerful tool in drug discovery efforts focused on the development of novel pharmaceutical scaffolds. The ability to readily functionalize the 3-position of the chromone ring through cross-coupling reactions allows for the rapid generation of large and diverse libraries of compounds. This diversity-oriented synthesis approach is crucial in the early stages of drug discovery for identifying "hit" compounds with promising biological activity.

By systematically varying the substituents at the C3 position, medicinal chemists can explore the structure-activity relationships (SAR) of a particular class of chromone derivatives. This involves understanding how different chemical modifications influence the compound's interaction with a biological target. The insights gained from SAR studies are then used to design and synthesize more potent and selective drug candidates.

The tolyl group at the 2-position also plays a role in the pharmacological profile of the resulting molecules, influencing factors such as metabolic stability and lipophilicity. The combination of a privileged chromone core, a versatile iodinated handle for diversification, and a tunable aryl substituent at the 2-position makes 3-Iodo-2-p-tolylchromen-4-one a highly valuable precursor for the construction of advanced and complex pharmaceutical scaffolds.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for chromone (B188151) synthesis exist, future research should prioritize the development of environmentally benign and efficient synthetic pathways to 3-Iodo-2-p-tolylchromen-4-one and its analogs.

Multicomponent Reactions (MCRs): A significant avenue for exploration is the use of one-pot multicomponent reactions. These reactions enhance efficiency by combining several operational steps without isolating intermediates, thus saving time, energy, and resources. Research efforts could focus on designing an MCR that brings together a substituted phenol, an equivalent for the p-tolyl group, and an iodinating source to construct the core structure in a single step. Sustainable approaches using base-promoted MCRs have been successful for other complex chromen-4-ones and could serve as a template. rsc.orgrsc.org

Green Catalysis: The use of eco-friendly and reusable catalysts is paramount. Organocatalysts, such as L-proline, have been shown to be effective in the synthesis of related heterocyclic systems. rsc.org Future work could investigate the utility of such catalysts to replace traditional, more hazardous reagents.

Alternative Solvents and Energy Sources: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents would significantly improve the sustainability of the synthesis. Furthermore, exploring energy sources such as microwave irradiation could shorten reaction times and improve yields, as has been demonstrated for the synthesis of other halogenated flavones. core.ac.uk

| Research Focus | Approach | Potential Advantages |

| Atom Economy | One-Pot Multicomponent Reactions | Reduced waste, fewer purification steps, time and energy savings. |

| Catalysis | Organocatalysis (e.g., L-Proline), Nanocatalysis | Use of non-toxic, recyclable catalysts; mild reaction conditions. |

| Reaction Media | Green Solvents (Water, Ionic Liquids) | Reduced environmental impact, improved safety. |

| Energy Input | Microwave-Assisted Synthesis | Faster reaction rates, higher yields, enhanced purity. |

Discovery of New Chemical Reactivity Profiles

The iodine atom at the C3-position is a key feature that has not been fully exploited. It serves as a synthetic linchpin for introducing a wide range of functional groups through cross-coupling reactions, thereby enabling the creation of extensive chemical libraries for further study.

Palladium-Catalyzed Cross-Coupling: Future studies should extensively investigate reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination at the C3-position. The Heck reaction, for instance, has been successfully applied to 3-iodo-4-quinolones, an analogous system, to synthesize novel styryl derivatives. researchgate.net Similarly, Sonogashira coupling with terminal alkynes has been used to generate libraries of benzopyrano[4,3-d]pyrimidines from 3-iodochromones. core.ac.uk Applying these reactions to 3-Iodo-2-p-tolylchromen-4-one could yield novel compounds with unique electronic and structural properties.

C-H Activation: Exploring direct C-H activation at other positions on the chromone core or the p-tolyl ring, while leaving the iodo group intact for subsequent modification, would represent a sophisticated synthetic strategy for creating highly complex and novel molecular architectures.

| Reaction Type | Potential Reactant | Expected Product Class |

| Heck Coupling | Alkenes (e.g., styrene (B11656) derivatives) | 3-Vinyl-2-p-tolylchromen-4-ones |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-2-p-tolylchromen-4-ones |

| Suzuki Coupling | Boronic Acids/Esters | 3-Aryl/Heteroaryl-2-p-tolylchromen-4-ones |

| Buchwald-Hartwig | Amines, Amides | 3-Amino-2-p-tolylchromen-4-ones |

Identification of Novel Biological Targets and Mechanistic Insights

Chromone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov However, the specific biological targets and mechanisms of action for 3-Iodo-2-p-tolylchromen-4-one remain unknown.

Future research should pivot towards target deconvolution and mechanistic studies. This involves a systematic screening of the compound against various cell lines and enzyme panels to identify its primary biological effects. For instance, many chromones have been investigated as inhibitors of enzymes like β-glucuronidase or sirtuins. nih.govacs.org A focused investigation into the inhibitory potential of 3-Iodo-2-p-tolylchromen-4-one against such enzymes could be a fruitful starting point.

Once a biological activity is confirmed, advanced techniques can be employed to elucidate the mechanism:

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression in cells treated with the compound can provide clues about the pathways it affects.

Affinity Chromatography: Immobilizing the compound on a solid support can be used to "fish" for its binding partners (i.e., its molecular targets) from cell lysates.

Molecular Docking and Simulation: Computational studies can predict the binding mode of the compound within the active site of a potential target enzyme, guiding further optimization efforts.

Exploration of Non-Biological Applications

The utility of chromone scaffolds may extend beyond pharmacology. The rigid, planar structure and conjugated π-system of the chromen-4-one core are features often found in functional organic materials. Future research should explore these non-biological avenues.

Materials Science: The fluorescent properties of the chromone nucleus could be harnessed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The heavy iodine atom could potentially enhance photophysical properties like intersystem crossing, making derivatives interesting candidates for photosensitizers in photodynamic therapy or photocatalysis.

Chemical Sensing: The chromone scaffold can act as a chelating agent for metal ions. Research could focus on developing derivatives of 3-Iodo-2-p-tolylchromen-4-one that exhibit a change in color or fluorescence upon binding to specific metal ions, leading to their use as selective chemical sensors for environmental or industrial monitoring.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms. nih.gov By synthesizing a small, diverse library of derivatives and testing their biological activity, a predictive model can be trained to forecast the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates. AI tools can also predict toxicity and other ADME (absorption, distribution, metabolism, and excretion) properties, reducing late-stage failures. mdpi.comcrimsonpublishers.com

De Novo Design: Generative AI models can design entirely new molecules based on the 3-Iodo-2-p-tolylchromen-4-one scaffold. nih.gov These models can be trained to optimize for specific properties, such as high binding affinity to a target protein and low predicted toxicity, generating innovative molecular structures that a human chemist might not have conceived.

Target Identification: AI can analyze vast biological datasets, including genomic, proteomic, and clinical data, to identify novel biological targets that may be modulated by this class of compounds, opening up new therapeutic indications. annexpublishers.com

Q & A

Basic: What are the critical steps in synthesizing 3-Iodo-2-p-tolylchromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves constructing the chromen-4-one core, followed by iodination and introduction of the p-tolyl group. Key steps include:

- Core formation : Condensation of substituted salicylaldehyde derivatives with ketones under acidic or basic conditions .

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–50°C) .

- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agent), solvent choice (to enhance solubility and reaction rate), and catalyst use (e.g., Lewis acids like BF₃·Et₂O) to improve yield .

Advanced: How can density functional theory (DFT) predict the electronic properties of 3-Iodo-2-p-tolylchromen-4-one?

DFT calculations (e.g., Gaussian 03 B3LYP/6-31G(d,p)) can model:

- Electron distribution : Analyzing frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer mechanisms .

- NMR chemical shifts : Gauge-independent atomic orbital (GIAO) methods simulate ¹H/¹³C NMR spectra, aiding structural validation .

- Iodine effects : Assessing the electron-withdrawing impact of iodine on the chromenone ring’s aromaticity and substituent interactions .

Basic: What safety protocols are essential when handling iodinated chromenones?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile iodinating agents (e.g., ICl) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: What challenges arise in crystallographic refinement of 3-Iodo-2-p-tolylchromen-4-one using SHELXL, and how are they resolved?

- Heavy atom effects : High electron density from iodine can cause absorption errors. Mitigate with multi-scan corrections (e.g., SADABS) .

- Disorder modeling : Flexible p-tolyl groups may require split positions or restrained refinement (ISOR, SIMU commands in SHELXL) .

- Twinned data : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning, validated via Hooft parameters .

Basic: Which analytical techniques are most effective for characterizing 3-Iodo-2-p-tolylchromen-4-one?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and iodine integration .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic signatures (e.g., iodine’s 127 Da peak) .

- X-ray diffraction (XRD) : Resolve structural ambiguities using SHELXS/SHELXD for phase determination .

Advanced: How can contradictions in spectroscopic data for chromenone derivatives be resolved?

- Cross-validation : Compare XRD data with computational NMR predictions (DFT/GIAO) to identify misassignments .

- Dynamic effects : Variable-temperature NMR or NOESY can reveal conformational exchange causing peak splitting .

- Complementary techniques : Pair HPLC purity analysis with IR spectroscopy to confirm functional group integrity .

Basic: What reaction pathways enable iodine introduction into the chromen-4-one scaffold?

- Electrophilic substitution : Iodine sources (NIS, I₂) in acetic acid or DMF at 50–80°C .

- Metal-mediated coupling : Ullmann or Buchwald-Hartwig reactions for regioselective iodination using CuI/Pd catalysts .

Advanced: What experimental design factors ensure reproducibility in biological activity studies of 3-Iodo-2-p-tolylchromen-4-one?

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and solvent controls (DMSO <0.1%) .

- Cell line validation : Employ authenticated lines (e.g., ATCC) with mycoplasma testing to avoid false positives .

- Mechanistic controls : Include competitive inhibitors or siRNA knockdowns to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.